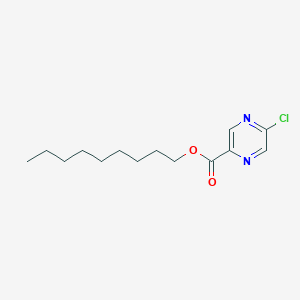
Nonyl 5-chloropyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a nonyl (nine-carbon) alkyl chain attached to a pyrazine ring, with a carboxylate group at position 2 and a chlorine atom at position 5.
Nonyl 5-chloropyrazine-2-carboxylate: is a chemical compound with the molecular formula CHClNO. It belongs to the class of pyrazine derivatives.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of nonyl 5-chloropyrazine-2-carboxylate involves various methods. One common approach is the reaction between nonylamine and 5-chloropyrazine-2-carboxylic acid under appropriate conditions.
Industrial Production: While specific industrial production methods are proprietary, large-scale synthesis likely employs efficient and cost-effective routes.
Analyse Chemischer Reaktionen
Reactivity: Nonyl 5-chloropyrazine-2-carboxylate can undergo several types of reactions
Common Reagents and Conditions: Reactions typically involve base-catalyzed or acid-catalyzed processes. Specific reagents and conditions depend on the desired transformation.
Major Products: The primary products include various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for designing novel materials, such as liquid crystals or functional polymers.
Biology and Medicine: Researchers explore its potential as a bioactive compound, studying its interactions with biological targets.
Industry: Applications range from agrochemicals to pharmaceutical intermediates.
Wirkmechanismus
Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise pathways affected by nonyl 5-chloropyrazine-2-carboxylate.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Nonyl 5-chloropyrazine-2-carboxylate’s unique combination of alkyl chain length, chlorine substitution, and pyrazine core distinguishes it from related compounds.
Similar Compounds: Other pyrazine derivatives, such as alkyl-substituted pyrazines, share structural features but differ in substituents and properties.
Eigenschaften
CAS-Nummer |
169335-45-9 |
|---|---|
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
nonyl 5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C14H21ClN2O2/c1-2-3-4-5-6-7-8-9-19-14(18)12-10-17-13(15)11-16-12/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
FWCNZZHMKBQNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CN=C(C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


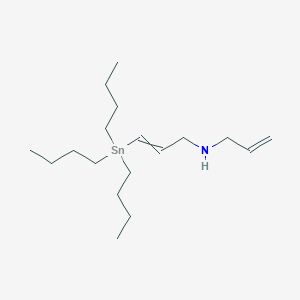
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)

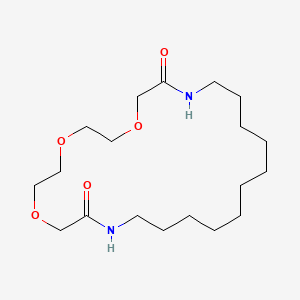
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
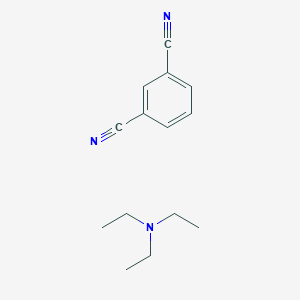
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
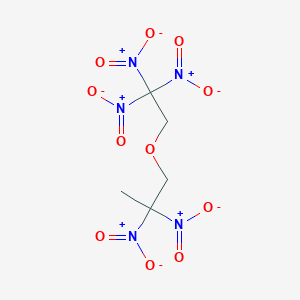


![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
